![molecular formula C10H11BrO B1376416 1-Bromo-4-cyclobutoxy-benzene CAS No. 1350640-82-2](/img/structure/B1376416.png)
1-Bromo-4-cyclobutoxy-benzene
Overview
Description
1-Bromo-4-cyclobutoxy-benzene is a chemical compound with the CAS Number: 1350640-82-2 . It has a molecular weight of 227.1 and its IUPAC name is 1-bromo-4-cyclobutoxybenzene . It is stored at a temperature of 0-5°C . It is a light yellow liquid .
Molecular Structure Analysis
The InChI code for 1-Bromo-4-cyclobutoxy-benzene is 1S/C10H11BrO/c11-8-4-6-10 (7-5-8)12-9-2-1-3-9/h4-7,9H,1-3H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
1-Bromo-4-cyclobutoxy-benzene is a light yellow liquid . It has a molecular weight of 227.1 and is stored at a temperature of 0-5°C .Scientific Research Applications
Photovoltaic Research
In the field of photovoltaic research, compounds like 1-Bromo-4-cyclobutoxy-benzene are explored for their potential use in solar cells. The compound’s ability to absorb light and convert it into electrical energy can be optimized to enhance the efficiency of organic photovoltaic devices.
Each of these applications demonstrates the broad utility of 1-Bromo-4-cyclobutoxy-benzene in scientific research. Its role as a building block in organic synthesis and its potential in various fields highlight its importance in advancing scientific and technological frontiers. 1
Mechanism of Action
Target of Action
1-Bromo-4-cyclobutoxy-benzene is a chemical compound with the molecular formula C10H11BrO It’s known to be used in the suzuki–miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of the suzuki–miyaura coupling reaction, the compound may interact with its targets through a process called transmetalation . This process involves the transfer of an organyl group from boron to palladium .
Biochemical Pathways
It’s known to be involved in the suzuki–miyaura coupling reaction, which is a key process in organic synthesis .
Result of Action
Its involvement in the suzuki–miyaura coupling reaction suggests that it plays a role in the formation of carbon–carbon bonds .
Action Environment
It’s known that the compound is a light yellow liquid and is stored at temperatures between 0-5°c .
properties
IUPAC Name |
1-bromo-4-cyclobutyloxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c11-8-4-6-10(7-5-8)12-9-2-1-3-9/h4-7,9H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSFQHGZDYGZPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201301308 | |
Record name | 1-Bromo-4-(cyclobutyloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201301308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-cyclobutoxy-benzene | |
CAS RN |
1350640-82-2 | |
Record name | 1-Bromo-4-(cyclobutyloxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1350640-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-4-(cyclobutyloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201301308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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